Kakkanin
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Overview
Description
Kakkanin is a compound derived from the roots of Ormosia henryi, a plant species known for its medicinal properties. This compound has garnered attention for its potential anti-inflammatory effects and is classified under flavonoids, specifically isoflavones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kakkanin involves the extraction of the compound from the roots of Ormosia henryi. The process typically includes:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of industrial-grade solvents and advanced chromatographic systems ensures higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Kakkanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Kakkanin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
Kakkanin exerts its effects primarily through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and oxidative stress. The compound inhibits the activity of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes, thereby reducing inflammation and oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar anti-inflammatory properties.
Daidzein: Known for its antioxidant effects.
Biochanin A: Exhibits both anti-inflammatory and antioxidant activities
Uniqueness
Kakkanin stands out due to its unique molecular structure, which allows for specific interactions with cellular targets. Its dual role in modulating inflammation and oxidative stress makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C27H30O14 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
ODHKRSFJWQEWGG-HWGSVKNTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origin of Product |
United States |
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